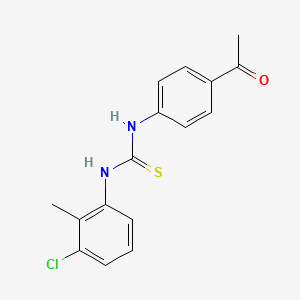
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as ACT, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACT is a thiourea derivative that has been synthesized through various methods, and its mechanism of action has been investigated in detail. In
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. These enzymes and proteins are involved in cell division, DNA replication, and gene expression, making them important targets for anticancer and antiviral agents.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. Apoptosis is a programmed cell death process that is important for the removal of damaged cells from the body. Cell cycle arrest refers to the temporary or permanent cessation of cell division, which can occur in response to DNA damage or other cellular stressors. Angiogenesis is the process of new blood vessel formation, which is important for the growth and spread of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments, including its high potency and selectivity for cancer and viral cells. However, its low solubility in water and potential toxicity at high concentrations can make it difficult to work with in certain experiments. Additionally, the cost of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea may be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action in more detail. Additionally, the combination of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea with other anticancer or antiviral agents may enhance its efficacy and reduce potential side effects. Overall, the potential applications of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea in scientific research make it an important compound for further investigation.
Métodos De Síntesis
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can be synthesized through various methods, including the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a base. Other methods include the reaction of 4-acetylphenyl isocyanate with 3-chloro-2-methylaniline in the presence of a thiourea catalyst or the reaction of 4-acetylphenyl isothiocyanate with 3-chloro-2-methylaniline in the presence of a metal catalyst. The yield of N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea can vary depending on the method used, and purification methods such as recrystallization or column chromatography may be necessary to obtain a pure product.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been investigated for its potential applications in scientific research, including its use as an anticancer agent, antifungal agent, and antiviral agent. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Its antifungal activity has been demonstrated against various fungal strains, including Candida albicans and Aspergillus niger. N-(4-acetylphenyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to have antiviral activity against herpes simplex virus type 1 and 2.
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-14(17)4-3-5-15(10)19-16(21)18-13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXUUSWVYACUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-(3-chloro-2-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)
![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)
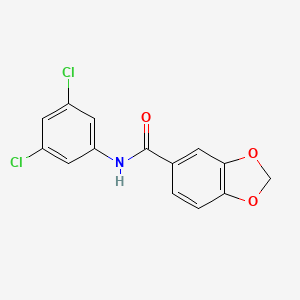
![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
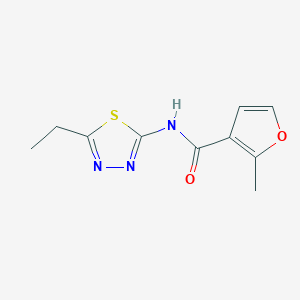
![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
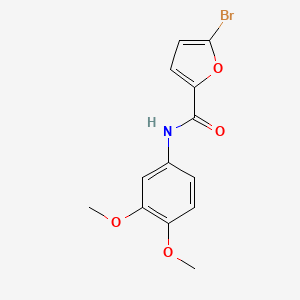
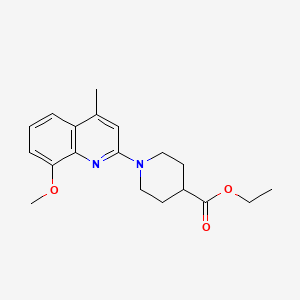
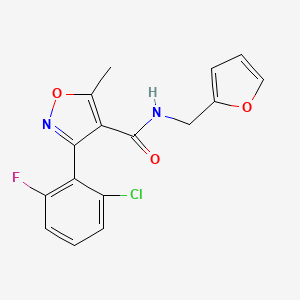
![methyl 4-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5718506.png)
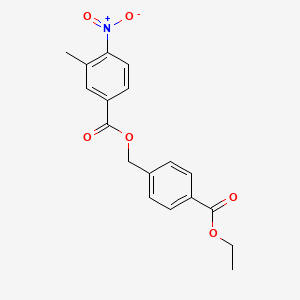
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-methylbenzamide](/img/structure/B5718535.png)
![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)